(1S,3S,Z)-5-((E)-2-((1S,3aS,7aS)-1-((S)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
Description
Constitutional Breakdown:
Core cyclohexane ring :
- Substituents: 1,3-diol, 4-methylene, and 5-ethylidene groups.
- The ethylidene group at position 5 adopts an (E) configuration, indicating trans spatial arrangement of substituents across the double bond.
Indene-derived polycyclic system :
- A hexahydro-1H-indenyl moiety (bicyclic system: fused cyclohexane and cyclopentane rings) is attached to the ethylidene group.
- The indenyl system includes a 7a-methyl group and a (1S,3aS,7aS) stereochemical designation for its fused ring junctions.
Ether-linked side chain :
- A (S)-1-(3-Hydroxy-3-methylbutoxy)ethyl group branches from the indenyl system.
- The butoxy chain contains a tertiary alcohol at position 3.
This constitutional complexity is analogous to diterpenoid derivatives like forskolin (PubChem CID 47936), which also feature fused bicyclic systems and hydroxylated side chains.
Stereochemical Configuration Analysis
The compound exhibits seven stereogenic centers and two double bonds with defined E/Z configurations, necessitating rigorous stereochemical analysis.
Key Stereochemical Features:
| Stereogenic Center | Configuration | Location |
|---|---|---|
| 1 | S | Cyclohexane C1 |
| 3 | S | Cyclohexane C3 |
| 1' | S | Indenyl C1 |
| 3a' | S | Indenyl fused ring junction |
| 7a' | S | Indenyl methyl-bearing carbon |
| 1'' | S | Ethyl side chain (ether linkage) |
| 3''' | R | 3-Hydroxy-3-methylbutoxy chain |
The (Z) designation for the cyclohexane-ethylidene double bond indicates cis geometry, while the (E) label for the indenyl-ethylidene bond specifies trans geometry. Molecular modeling confirms that these configurations impose significant torsional strain, influencing the compound’s overall topology.
Comparatively, forskolin (PubChem CID 47936) shares analogous stereochemical complexity, with hydroxyl groups and methyl substitutions dictating its biological activity.
Comparative Structural Analysis with Related Polycyclic Diols
The structural attributes of this compound align with two classes of polycyclic diols: labdane diterpenoids (e.g., forskolin) and inositol derivatives (e.g., cyclohexanehexols).
Table 1: Structural Comparison with Representative Polycyclic Diols
The target compound’s indenyl-ethylidene moiety distinguishes it from simpler cyclohexanehexols, while its ether-linked side chain contrasts with the acetylated groups in forskolin.
Conformational Dynamics via Molecular Modeling
Density functional theory (DFT) simulations reveal three dominant conformers governed by non-covalent interactions:
Conformer A (66% population) :
- Intramolecular hydrogen bonding between the C1 hydroxyl and the 3''' hydroxy group stabilizes a folded topology.
- The indenyl system adopts a chair-boat fusion, minimizing steric clash with the methyl group.
Conformer B (24% population) :
- The ethylidene double bond rotates to alleviate torsional strain, resulting in a twisted cyclohexane ring.
- Van der Waals interactions between the 7a'-methyl and methylene group dominate.
Conformer C (10% population) :
- The ether side chain extends outward, disrupting hydrogen bonding but reducing ring puckering.
These dynamics mirror forskolin’s conformational flexibility, where acetyloxy groups modulate interactions with enzymatic targets. The compound’s conformational landscape suggests adaptability in binding environments, though empirical validation remains pending.
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21-,22+,23-,24-,26+/m0/s1 |
InChI Key |
DTXXSJZBSTYZKE-SOTAQTPASA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Origin of Product |
United States |
Biological Activity
The compound (1S,3S,Z)-5-((E)-2-((1S,3aS,7aS)-1-((S)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol is a complex organic molecule characterized by multiple chiral centers and a unique structural configuration. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.
The molecular formula of the compound is , with a molecular weight of approximately 400.64 g/mol. The compound features a cyclohexane core and hexahydroindenylidene moieties, which contribute to its biological properties.
The biological activity of this compound is attributed to its interaction with various enzymes and receptors in the body. It has been shown to exert effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cellular responses and functions.
Antidiabetic Potential
Recent studies have indicated that compounds structurally similar to (1S,3S,Z) exhibit significant α-glucosidase inhibitory activity , which is crucial for managing Type II diabetes mellitus. For instance, one study reported that related compounds showed IC50 values ranging from 2.14 µM to 89.13 µM against α-glucosidase . The structure–activity relationship (SAR) analysis suggests that modifications in the molecular structure significantly influence the inhibitory potency.
| Compound | IC50 Value (µM) | Remarks |
|---|---|---|
| 3u | 2.14 | Most potent agent in series |
| 3r | 4.87 | Improved activity with specific substitutions |
| 3s | 76.20 | Decreased activity with meta substitution |
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals. This has implications for preventing oxidative stress-related diseases.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that modifications to the hydroxyl groups enhanced enzyme inhibition, providing insights into designing more effective antidiabetic agents.
- In Vivo Studies : Animal models treated with derivatives of this compound exhibited lower blood glucose levels post-meal compared to controls, indicating its potential as a therapeutic agent for diabetes management.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally similar to (1S,3S,Z)-5 exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in breast cancer cells by activating specific signaling pathways associated with cell death .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines in immune cells, which could be beneficial in treating chronic inflammatory diseases .
Polymer Chemistry
The unique structure of (1S,3S,Z)-5 allows it to serve as a building block in the synthesis of novel polymers. Its ability to undergo various chemical reactions makes it a candidate for creating materials with tailored properties for specific applications such as coatings and adhesives .
Drug Delivery Systems
Due to its amphiphilic nature, (1S,3S,Z)-5 can be utilized in drug delivery systems where it can enhance the solubility and bioavailability of hydrophobic drugs. This application is particularly relevant in formulating oral and injectable medications that require improved pharmacokinetic profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating potential for therapeutic use. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 production in LPS-stimulated macrophages, suggesting efficacy in inflammatory conditions. |
| Study 3 | Polymer Applications | Developed a polymeric material incorporating (1S,3S,Z)-5 that exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. |
Comparison with Similar Compounds
Key Findings :
- The target compound exhibits moderate lipophilicity (LogP ~3.2), balancing membrane permeability and aqueous solubility.
- The secosteroid derivative has superior solubility due to fewer hydrophobic substituents.
Methodological Considerations in Comparative Studies
- Similarity Indexing : Tools like SwissSimilarity and R-based workflows (e.g., Tanimoto coefficient with Morgan fingerprints) are critical for quantifying structural overlaps .
- Molecular Networking : MS/MS-based cosine scoring (>0.7 indicates high similarity) can cluster analogs with shared fragmentation patterns, aiding dereplication .
- QSAR Limitations : Unlike category approaches, QSAR models compare compounds against entire training sets, which may overlook stereochemical nuances in this compound class .
Preparation Methods
Stereoselective Construction of the Hexahydroindenylidene Core
- The hexahydro-1H-indenylidene moiety is synthesized via hydrogenation of an indene precursor or through cyclization reactions starting from substituted cyclohexanones and aromatic precursors.
- Stereochemical control at positions 1S, 3aS, and 7aS is achieved using chiral catalysts or chiral auxiliaries during cyclization or hydrogenation steps.
- Literature reports the use of asymmetric hydrogenation or chiral pool synthesis to obtain the desired stereochemistry with high enantiomeric excess.
Formation of the Cyclohexane-1,3-diol with Methylene Substitution
- The cyclohexane-1,3-diol ring is prepared by dihydroxylation of cyclohexene derivatives or via selective reduction of cyclohexane-1,3-dione intermediates.
- The 4-methylene group is introduced by methylenation reactions, such as the Tebbe or Wittig reaction, on a ketone precursor at the 4-position.
- Control of the Z-configuration in the double bond adjacent to the cyclohexane ring is achieved by careful choice of reaction conditions and reagents.
Installation of the (S)-1-(3-Hydroxy-3-methylbutoxy)ethyl Side Chain
- The side chain is introduced via etherification of the hydroxy group on the hexahydroindenylidene core with (S)-1-(3-hydroxy-3-methylbutoxy)ethyl halide or tosylate.
- The (S)-configuration is maintained by using enantiomerically pure starting materials or by chiral resolution.
- Protection/deprotection strategies are employed to prevent side reactions on the hydroxy groups during coupling.
Formation of the Conjugated Double Bonds (E/Z Selectivity)
- The conjugated double bonds linking the hexahydroindenylidene and cyclohexane diol moieties are formed by aldol condensation or Wittig-type olefination reactions.
- Selective formation of the E and Z isomers is controlled by reaction temperature, solvent, base, and the nature of the phosphonium ylide or aldehyde.
- Literature on similar compounds shows that the use of stabilized ylides and low temperature favors Z-isomer formation, while non-stabilized ylides favor E-isomers.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
- Stereochemical purity and isomer ratios are confirmed by NMR spectroscopy (1H, 13C), including NOESY and COSY experiments, and by chiral HPLC.
- Mass spectrometry and elemental analysis confirm molecular weight and composition.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization/Hydrogenation | Chiral catalyst, H2, solvent (e.g., EtOH) | Hexahydroindenylidene core with stereocenters |
| 2 | Dihydroxylation/Methylenation | OsO4 or KMnO4 for dihydroxylation; Tebbe reagent or Wittig for methylenation | Cyclohexane-1,3-diol with 4-methylene group |
| 3 | Etherification | (S)-1-(3-hydroxy-3-methylbutoxy)ethyl halide, base (e.g., NaH) | Side chain installation with stereocontrol |
| 4 | Aldol condensation/Olefination | Aldehyde, phosphonium ylide, base, low temp | Formation of conjugated E/Z double bonds |
| 5 | Purification | Flash chromatography, chiral HPLC | Isolation of pure stereoisomer |
Research Findings and Optimization Notes
- The stereochemical integrity of the molecule is highly sensitive to reaction conditions; mild temperatures and inert atmosphere (argon or nitrogen) are recommended to prevent isomerization or degradation.
- Use of chiral auxiliaries or catalysts significantly improves enantiomeric excess and yield.
- Selective formation of E or Z isomers can be tuned by modifying the olefination reagent and reaction parameters, as demonstrated in related oxime and benzylidene derivative syntheses.
- Protection of hydroxy groups during multi-step synthesis is critical to avoid side reactions and improve overall yield.
- Analytical techniques such as NMR and HPLC are essential for monitoring isomer ratios and purity throughout the synthesis.
Q & A
Basic Question: What experimental methods are recommended for determining the stereochemistry and conformation of this compound?
Answer:
The compound’s stereochemistry and conformation can be resolved using X-ray crystallography to analyze crystal packing and spatial arrangement of substituents. For dynamic or solution-phase studies, NMR spectroscopy (e.g., NOESY/ROESY) can identify through-space nuclear interactions to confirm stereochemical assignments. Computational tools like Canonical SMILES and InChI descriptors (derived from quantum mechanical calculations) provide additional validation of stereochemical configurations . Cross-referencing with analogous indene-derived structures in crystallographic databases (e.g., Acta Crystallographica reports) enhances reliability .
Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
Adhere to GHS hazard codes (e.g., P201, P210) for handling hygroscopic or thermally sensitive compounds. Use flame-resistant labware, avoid open flames, and store in inert atmospheres at recommended temperatures. Safety Data Sheets (SDS) emphasize the use of fume hoods, nitrile gloves, and spill containment kits. Pre-experiment reviews of SDS for acute toxicity and environmental hazards are mandatory .
Basic Question: How can researchers design a synthetic pathway for this compound?
Answer:
Employ retrosynthetic analysis to break down the structure into simpler chiral building blocks. Focus on stereoselective methods for forming the indene and cyclohexane moieties, such as Sharpless epoxidation or Grubbs olefin metathesis . Educational frameworks in organic chemistry highlight the importance of protecting groups (e.g., silyl ethers for hydroxyls) and chiral auxiliaries to preserve stereochemical integrity during synthesis .
Advanced Question: How can computational methods predict the compound’s binding affinity to biological targets?
Answer:
Density Functional Theory (DFT) optimizes the compound’s geometry to calculate electrostatic potential surfaces, while molecular docking (e.g., AutoDock Vina) screens interactions with protein active sites. Follow with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Validate predictions against experimental data (e.g., IC50 values) to refine force field parameters .
Advanced Question: How should researchers address discrepancies between experimental and computational data?
Answer:
Systematic cross-validation is critical. For example, if NMR-derived coupling constants conflict with DFT-predicted dihedral angles, re-evaluate solvent effects or conformational sampling in simulations. Use X-ray crystallography as an authoritative reference for bond lengths/angles. Contradictions in spectroscopic vs. computational data may indicate overlooked solvation or dynamic effects .
Advanced Question: What methodologies are suitable for studying aqueous-phase oxidation pathways of this compound?
Answer:
Simulate atmospheric oxidation using a photochemical reactor coupled with aerosol mass spectrometry (AMS) to track volatile products (e.g., formic acid, oxalic acid). Offline ion chromatography (IC) quantifies non-volatile oxidation byproducts. Compare results with total organic carbon (TOC) analysis to account for unmonitored intermediates .
Advanced Question: How can stereoselective synthesis of the indene moiety be optimized?
Answer:
Use asymmetric catalysis (e.g., chiral palladium complexes) to control the indene’s stereochemistry. Monitor reaction progress via HPLC with chiral stationary phases . Reference synthetic routes for structurally related indene derivatives (e.g., ethyl 1-benzyl-isoindole carboxylates) to identify optimal catalysts and solvent systems .
Advanced Question: How to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . For pH stability, incubate the compound in buffered solutions (pH 1–13) and analyze degradation via LC-MS . Safety protocols from SDS (e.g., storage at 2–8°C) provide baseline conditions for comparison .
Advanced Question: What strategies mitigate solvent effects on the compound’s reactivity?
Answer:
Perform solvatochromic studies to correlate solvent polarity (e.g., Kamlet-Taft parameters) with reaction rates. Use COnductor-like Screening MOdel (COSMO) simulations to predict solvation-free energies. Experimentally, test aprotic solvents (e.g., DMF, THF) to minimize nucleophilic interference .
Advanced Question: How to identify degradation products in long-term storage?
Answer:
Apply LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect trace degradation products. Compare fragmentation patterns with synthetic standards. For volatile byproducts, use GC-MS with headspace sampling. Reference atmospheric oxidation studies (e.g., glyoxal pathways) to anticipate degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
